molecular formula C19H16Cl2N4O3 B2879399 2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1021062-52-1

2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2879399
CAS No.: 1021062-52-1
M. Wt: 419.26
InChI Key: HDISXACNIOUAGV-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound with the molecular formula C19H16Cl2N4O3 and a molecular weight of 419.3 g/mol . Its structure integrates a pyridazinone core, a pyridine ring, and a 2,4-dichlorophenoxyacetamide chain, making it a molecule of significant interest in medicinal chemistry and pharmaceutical research. The pyridazinone moiety is a recognized pharmacophore, with derivatives extensively reported to possess a broad spectrum of biological activities. Scientific literature indicates that pyridazinone compounds can exhibit antioxidant, antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties . Furthermore, specific pyridazinone derivatives have been investigated as potential agonists for the thyroid hormone receptor, suggesting applications in researching metabolic diseases such as atherosclerosis, hypercholesterolemia, and obesity . The 2,4-dichlorophenoxy group is another functionally significant component. Analogs featuring this structure have been studied for their herbicidal activity and have also shown promise as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, indicating potential for development as anti-inflammatory agents . This compound is presented as a chemical tool for researchers to explore these and other biological pathways. It is supplied for in vitro research applications only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O3/c20-14-3-5-17(15(21)10-14)28-12-18(26)23-8-9-25-19(27)6-4-16(24-25)13-2-1-7-22-11-13/h1-7,10-11H,8-9,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDISXACNIOUAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic molecule with a complex structure that incorporates a dichlorophenoxy group and a pyridazinone moiety. This article explores its biological activities, including potential medicinal applications and mechanisms of action.

Chemical Structure

The structural composition of the compound can be represented as follows:

C16H17Cl2N3O3\text{C}_{16}\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}_3

This structure suggests interactions with various biological targets due to the presence of multiple functional groups.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing pyridazinone structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of reactive oxygen species (ROS) levels .

Case Study : A study evaluating the cytotoxic effects of pyridazine derivatives on human cancer cell lines demonstrated that compounds similar to this compound induced significant cell death in MDA-MB 231 and HeLa cells, highlighting their potential as anticancer agents.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for their antibacterial and antifungal activities. The presence of electron-withdrawing groups, such as chlorine, has been correlated with enhanced activity against various pathogens .

Pathogen Activity MIC (μg/mL)
Staphylococcus aureusStrong antibacterial activity0.125 - 8
Escherichia coliModerate antibacterial activity1 - 16
Candida albicansSignificant antifungal activity0.5 - 4

Herbicidal Potential

The dichlorophenoxy group in the compound indicates possible herbicidal properties. Compounds with similar functionalities have been documented to inhibit plant growth by interfering with hormonal pathways in plants. This suggests that the compound may also be explored for agricultural applications.

The biological activities observed can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular proliferation and survival.
  • Interference with Signaling Pathways : The structural components might disrupt key signaling pathways that govern cell growth and apoptosis.

Research Findings

Recent literature highlights various studies focusing on the synthesis and biological evaluation of pyridazinone derivatives:

  • Synthesis Techniques : The synthesis typically involves multi-step reactions, including acylation and cyclization processes to construct the pyridazinone core.
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications in the phenoxy group or the introduction of additional substituents can significantly alter biological activity, suggesting avenues for optimizing efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores

The following compounds share key structural motifs with the target molecule:

Compound Name / ID Key Structural Features Molecular Weight Melting Point (°C) Source
Target Compound 2,4-dichlorophenoxy, pyridazinone, pyridin-3-yl, ethylacetamide linkage Not Provided Not Provided -
Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) 2,4-dichlorophenoxy, methylpyridinyl, acetamide linkage (no pyridazinone) Not Provided Not Provided
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (9) Pyridazinone, phenylpiperazinyl, nitrobenzylidene hydrazide 413 239–240
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177) Pyridazinone, phenyl, phenethyl-propanamide linkage Not Provided Not Provided
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dichlorophenyl, dihydropyrimidinone, thioether linkage (no pyridazinone) 344.21 230–232

Key Observations :

  • Pyridazinone vs. Pyrimidinone: The target’s pyridazinone core (six-membered ring with two adjacent nitrogen atoms) differs from pyrimidinone derivatives (e.g., compound in ), which may alter hydrogen-bonding capacity and metabolic stability .
  • Linkage Variations : The ethylacetamide linkage in the target differs from hydrazide () or thioether () linkages, impacting conformational flexibility and electronic properties.
Physicochemical Properties
  • Melting Points: Pyridazinone derivatives with electron-withdrawing groups (e.g., nitro in compound 9 ) exhibit higher melting points (~239°C) compared to methoxy-substituted analogues (~202°C; compound 19 ), suggesting stronger intermolecular forces. The target’s dichlorophenoxy group may similarly elevate its melting point relative to non-halogenated analogues.

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